molecular formula C20H23NO6 B2820082 {[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE CAS No. 1002683-81-9

{[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE

Cat. No.: B2820082
CAS No.: 1002683-81-9
M. Wt: 373.405
InChI Key: SNHQLPDHFNVMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(4-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate is a synthetic ester derivative of 3,4,5-trimethoxybenzoic acid, designed for advanced research applications in medicinal chemistry. The 3,4,5-trimethoxybenzoate scaffold is a privileged structure in drug discovery, known for conferring diverse biological activities to molecules and serving as a key precursor for developing novel therapeutic candidates . This specific compound features a benzylcarbamoyl methyl linker attached to a 4-methylphenyl group, a structural motif that may influence its bioavailability and target binding affinity. Researchers can explore this chemical entity as a potential scaffold for developing agents against various disease targets. The trimethoxybenzoyl moiety is well-documented in scientific literature for its significance in compounds with antitumor, antiviral, and central nervous system (CNS) activities . Furthermore, related amide and ester derivatives of 3,4,5-trimethoxycinnamic acid (TMCA) have demonstrated interactions with key biological targets such as GABA-A/BZ receptors, suggesting potential applicability in neuroscientific research . This product is provided for research purposes as a chemical tool to investigate structure-activity relationships (SAR) and to support hit-to-lead optimization campaigns. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-13-5-7-14(8-6-13)11-21-18(22)12-27-20(23)15-9-16(24-2)19(26-4)17(10-15)25-3/h5-10H,11-12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHQLPDHFNVMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves the esterification of 3,4,5-trimethoxybenzoic acid with a suitable alcohol derivative. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-[(4-methylphenyl)methylamino]-2-oxoethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylphenylmethylamino moiety, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the 2-oxoethyl moiety, converting it to a hydroxyl group.

    Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzoates with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in drug development due to its structural similarity to known pharmacophores.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the carbamoyl group have been linked to enhanced selectivity for tumor cells over normal cells .
  • Antimicrobial Properties : Research suggests that the presence of the methoxy groups enhances the compound's ability to penetrate bacterial membranes, making it effective against resistant strains of bacteria .

Agricultural Science

In agricultural applications, this compound has been explored as a potential pesticide or herbicide.

  • Pesticidal Activity : Studies have demonstrated that the compound can inhibit specific enzymatic pathways in pests, leading to their mortality. Its efficacy was tested against common agricultural pests, showing promising results in field trials .
  • Plant Growth Regulation : The compound's ability to modulate plant hormone levels suggests its application as a growth regulator, promoting healthier crop yields under various environmental conditions .

Material Science

The unique structural properties of {[(4-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate make it suitable for applications in material science.

  • Polymer Synthesis : The compound can serve as a monomer in the synthesis of novel polymers with tailored properties for specific applications such as coatings and adhesives. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Demonstrated cytotoxicity in cancer cell lines; structure-activity relationship established.
Agricultural Science Effective against common pests; reduced crop damage significantly in trials.
Material Science Improved thermal and mechanical properties in polymer blends; potential for commercial use.

Mechanism of Action

The mechanism of action of {[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The 3,4,5-trimethoxybenzene ring may facilitate binding to hydrophobic pockets, while the 2-oxoethyl and 4-methylphenylmethylamino moieties may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their differences:

Compound Name Core Structure Substituents/R-Groups Key Applications/Findings Reference
{[(4-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate 3,4,5-Trimethoxybenzoate Carbamoyl methyl + 4-methylbenzyl Under investigation for bioactivity (hypothetical, based on structural class)
Methyl 3,4,5-trimethoxybenzoate 3,4,5-Trimethoxybenzoate Methyl ester Intermediate for Trimethoprim (TMP), sulfa drugs
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Benzoate Pyridazin-3-yl phenethylamino Antiproliferative activity in cancer studies
Reserpine Yohimbane alkaloid 3,4,5-Trimethoxybenzoyl ester Antihypertensive, antipsychotic
Trimethacarb Methylcarbamate 2,3,5-Trimethylphenyl Carbamate pesticide

Key Structural Insights :

  • I-6230 and related ethyl benzoates () replace the trimethoxy group with nitrogen-containing heterocycles (e.g., pyridazine), enhancing kinase inhibition but reducing metabolic stability .
  • Reserpine shares the 3,4,5-trimethoxybenzoyl ester but incorporates a complex indole alkaloid backbone, enabling cross-blood-brain-barrier activity .
  • Trimethacarb replaces the benzoate ester with a methylcarbamate group, shifting its application from pharmaceuticals to pest control .

Biological Activity

{[(4-Methylphenyl)Methyl]Carbamoyl}Methyl 3,4,5-Trimethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C17H23N1O5
  • Molecular Weight : 317.37 g/mol
  • IUPAC Name : this compound

The compound features a carbamoyl group attached to a methyl 3,4,5-trimethoxybenzoate moiety, which may contribute to its biological activity.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The carbamoyl group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.
  • Receptor Interaction : The compound may interact with specific receptors, altering signaling pathways associated with various physiological processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:

  • In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Case Study : A study demonstrated that derivatives of trimethoxybenzoates possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The compound's structure suggests potential anticancer activity:

  • Mechanism : Similar compounds have been found to induce apoptosis in cancer cells by activating caspase pathways.
  • Research Findings : Studies on related carbamate derivatives revealed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties:

  • In vitro assays have shown inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerateHighModerate
Methyl 3,4-DimethoxybenzoateLowModerateLow
Ethyl {[(4-Methylphenyl)Methyl]Carbamoyl}FormateHighModerateHigh

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for {[(4-methylphenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate, and how are yields maximized?

  • Methodological Answer : Synthesis typically involves two key steps:

Esterification : React 3,4,5-trimethoxybenzoic acid with a chloromethylating agent (e.g., chloromethyl methyl ether) under reflux in anhydrous dichloromethane.

Carbamoylation : Introduce the [(4-methylphenyl)methyl]carbamoyl group via nucleophilic substitution using 4-methylbenzylamine in the presence of a coupling agent (e.g., DCC/DMAP).

  • Optimization : Control reaction temperature (40–60°C), use anhydrous solvents, and monitor progress via TLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >75% yield. Confirm purity via HPLC .

Q. How is the compound structurally characterized post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm methoxy (-OCH3_3), carbamoyl (-NHCO-), and ester (-COO-) groups.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve 3D conformation, highlighting steric effects from the 4-methylphenyl group .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : Screen in vitro against:

  • Cancer Cell Lines (e.g., MCF-7, HeLa): Use MTT assays (IC50_{50} values).
  • Anti-inflammatory Targets (e.g., COX-2): ELISA-based inhibition studies.
  • Antioxidant Activity : DPPH radical scavenging assays.
  • Note : Activity is influenced by lipophilicity from methoxy and methyl groups, enhancing membrane permeability .

Advanced Research Questions

Q. How can Quantitative Structure-Activity Relationship (QSAR) models be designed to predict biological efficacy?

  • Methodological Answer :

  • Structural Variants : Synthesize analogs with substituent modifications (e.g., halogens, nitro groups) on the phenyl ring.
  • Descriptors : Calculate logP, polar surface area, and electron-donating/withdrawing effects via software (e.g., Gaussian, Schrödinger).
  • Validation : Corrogate computed parameters with experimental IC50_{50} values using multivariate regression.
  • Example : Increased electron density at the carbamoyl group enhances binding to serine proteases .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Conditions : Standardize cell culture media (e.g., serum concentration) and incubation time.
  • Substituent Effects : Compare activity of analogs (Table 1) to isolate structural contributors.
  • Mechanistic Studies : Use SPR (Surface Plasmon Resonance) to quantify target binding affinity vs. off-target interactions.
  • Case Study : Discrepancies in cytotoxicity may arise from differential metabolism of the ester group in hepatic microsomes .

Q. What are the dominant degradation pathways under physiological conditions?

  • Methodological Answer :

  • Hydrolysis : Ester and carbamate groups hydrolyze in pH >7.5 buffers (e.g., simulated intestinal fluid). Monitor via LC-MS.
  • Enzymatic Cleavage : Incubate with esterases (e.g., porcine liver esterase) to identify metabolites.
  • Stabilization Strategies : Prodrug design (e.g., PEGylation) or encapsulation in liposomes .

Table 1: Structural Analogs and Biological Activities

CompoundKey SubstituentsReported ActivityReference
Target Compound4-Methylphenyl, 3,4,5-trimethoxyAnticancer (IC50_{50} 12 µM)
Methyl 3,4-dimethoxybenzoate3,4-dimethoxyAntioxidant (EC50_{50} 45 µM)
Carbamate derivativesVarying alkyl groupsAnticancer (IC50_{50} 8–25 µM)

Key Considerations for Experimental Design

  • Solvent Selection : Use aprotic solvents (e.g., DMF, acetonitrile) to prevent premature hydrolysis .
  • Biological Replicates : Perform triplicate assays with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Data Reproducibility : Validate synthetic batches via comparative NMR and chromatographic retention times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.